Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-22-7, molecular formula C₁₃H₂₆N₂O₃, molecular weight 258.36 g/mol) is a chiral pyrrolidine-based carbamate derivative. The compound features a tert-butyl carbamate group, an ethyl substituent, and a 2-hydroxyethyl moiety on the pyrrolidine ring. Its stereochemistry (S-configuration) and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications where stereoselectivity and protective group strategies are critical . While commercial availability is discontinued (as of 2025), its structural analogs remain relevant in research contexts.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOJASGDMATQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyethyl Substitution at the Pyrrolidine 1-Position
Introducing the 2-hydroxyethyl group at the pyrrolidine nitrogen typically involves nucleophilic alkylation. A common approach employs ethylene oxide or 2-chloroethanol under basic conditions. For example, reacting pyrrolidine with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) at 60–80°C yields 1-(2-hydroxyethyl)pyrrolidine. Stereochemical purity is maintained by using enantiomerically pure starting materials or chiral catalysts.
Carbamate Formation at the Pyrrolidine 3-Position
Carbamate installation at the 3-position utilizes tert-butyl carbamate precursors. A two-step protocol is often employed:
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Amino Protection : The pyrrolidine nitrogen is temporarily protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N).
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Carbamoylation : The free amine at the 3-position reacts with ethyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–25°C, forming the ethyl carbamate moiety.
Stepwise Synthesis Protocol
A representative synthesis route, adapted from methodologies in,, and, involves the following steps:
Synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidin-3-amine
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Starting Material : (S)-pyrrolidin-3-amine (10 mmol) is dissolved in dry THF under nitrogen.
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Alkylation : 2-Chloroethanol (12 mmol) and K₂CO₃ (15 mmol) are added. The mixture is refluxed at 80°C for 12 hours.
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Workup : The reaction is filtered, concentrated, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine (85% yield).
Tert-Butyl Carbamate Protection
Ethyl Carbamate Installation
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Activation : The secondary amine (5 mmol) reacts with ethyl chloroformate (6 mmol) in THF at −15°C for 30 minutes.
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Quenching : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via flash chromatography (hexane/EtOAc 3:1) to yield the title compound (78% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent for Boc Protection | Dichloromethane | 92% yield | |
| Alkylation Temperature | 80°C | 85% yield | |
| Carbamoylation Temp | −15°C to 25°C | 78–82% yield |
Polar aprotic solvents like THF or DCM improve carbamate stability, while lower temperatures (−15°C) minimize side reactions during ethyl chloroformate addition.
Catalytic and Stoichiometric Considerations
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Base Selection : Et₃N outperforms inorganic bases (e.g., K₂CO₃) in Boc protection due to superior solubility in DCM.
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Equivalents of Reagents : A 1.2:1 molar ratio of ethyl chloroformate to amine ensures complete conversion without overalkylation.
Comparative Analysis of Synthetic Routes
The Boc-mediated route offers higher yields and purity, making it preferable for large-scale synthesis. Direct methods sacrifice yield for shorter reaction times.
Challenges in Stereochemical Control
The (S)-configuration at the pyrrolidine 3-position is critical for biological activity. Key strategies include:
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Chiral Pool Synthesis : Using enantiomerically pure (S)-pyrrolidin-3-amine as the starting material avoids racemization.
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Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed reactions can induce desired stereochemistry, though this adds complexity.
Racemization risks arise during high-temperature steps (e.g., alkylation at 80°C), necessitating rigorous temperature control.
Scalability and Industrial Considerations
Gram-Scale Synthesis
A protocol from demonstrates scalability:
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Reactants : 10 mmol of tert-butyl (S)-1-(2-hydroxyethyl)pyrrolidin-3-ylcarbamate.
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Conditions : Ethyl chloroformate (12 mmol) in MeCN at 100°C for 1 hour.
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Outcome : 76% yield with >98% purity after silica gel chromatography.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Methanol (CH3OH), dichloromethane (CH2Cl2), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products of these reactions vary depending on the conditions and reagents used, but typically include modified versions of the original compound with different functional groups or simplified structures.
Scientific Research Applications
Pharmaceutical Applications
- Enzyme Modulation : Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester may modulate enzyme activity, which is crucial in drug design. Its ability to interact with specific molecular targets can lead to pharmacological effects that are beneficial in treating various diseases.
- Receptor Interactions : The compound's structural characteristics enable it to engage with biological receptors, potentially affecting signaling pathways. This interaction can be pivotal in developing drugs for conditions like neurological disorders or metabolic syndromes.
- Medicinal Chemistry : The compound's unique properties make it a candidate for further investigation in medicinal chemistry, particularly in synthesizing novel therapeutic agents that require specific stereochemistry for enhanced efficacy.
Agrochemical Applications
The compound's reactivity and structural features suggest potential applications in agrochemicals, particularly as an insecticide or herbicide. Its ability to interact with biological macromolecules can be harnessed to develop compounds that target pests or weeds selectively.
Research into the biological activity of this compound focuses on its interactions with various macromolecules:
- In Vitro Studies : Investigations have shown that this compound can inhibit certain enzymes, suggesting potential use as a therapeutic agent.
- Case Studies : Specific studies highlight its effects on neuronal cells, demonstrating neuroprotective properties that may be useful in developing treatments for neurodegenerative diseases.
Mechanism of Action
Similar Compounds
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.
Ethyl-[(S)-1-(2-amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.
Ethyl-[(S)-1-(2-methyl-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.
Uniqueness: Compared to these similar compounds, this compound stands out due to its specific functional groups, which confer unique reactivity and binding properties. This uniqueness enhances its utility in research and industrial applications, making it a versatile and valuable compound.
Biological Activity
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a carbamic acid moiety, which are known to interact with various biological targets. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chiral center at the pyrrolidine ring, indicating potential stereoisomerism that may influence its biological activity.
Structural Formula
Research suggests that compounds with similar structures can exhibit significant biological activities, particularly in the context of neurodegenerative diseases. The mechanism of action for this compound may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are implicated in gene regulation and various pathologies, including cancer and neurodegenerative disorders.
- Neuroprotective Effects : The compound may provide neuroprotection against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. Studies indicate that carbamate derivatives can reduce oxidative stress and inflammatory cytokine production in neuronal cells .
Study on Neuroprotective Effects
A study investigated the effects of a related compound on astrocyte viability in the presence of Aβ 1-42. The findings revealed that the compound improved cell viability and reduced TNF-α production, suggesting a protective effect against neuroinflammation . While specific data on this compound is limited, its structural similarities imply potential for similar outcomes.
| Compound | Aβ 1-42 Treatment | Cell Viability (%) | TNF-α Production |
|---|---|---|---|
| Control | No | 100 | Baseline |
| Aβ 1-42 | Yes | 43.78 | Increased |
| Test Compound | Yes | 62.98 | Decreased |
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that this compound could exhibit:
- Antioxidant Activity : Similar derivatives have shown varying degrees of antioxidant effects, which could be beneficial in mitigating oxidative stress in neurodegenerative conditions.
- Acetylcholinesterase Inhibition : Compounds in this class often act as acetylcholinesterase inhibitors, enhancing cholinergic signaling which is crucial for cognitive function .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with other structurally related compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared below with five analogs, focusing on substituent variations, stereochemistry, and functional group impacts.
Table 1: Structural and Molecular Comparison
Functional Group and Reactivity Analysis
- Hydroxyethyl vs. Benzyl Ester : The hydroxyethyl group in the target compound (vs. benzyl in ) increases hydrophilicity, favoring aqueous solubility. The benzyl ester analog’s aromatic ring may enhance binding to hydrophobic targets but reduces metabolic stability .
- Chloroacetyl Substitution : The chloroacetyl group in introduces a reactive site for cross-coupling or alkylation, unlike the inert hydroxyethyl group in the target compound. This makes more suitable for synthesizing conjugated derivatives .
- Stereochemical Impact : The R-enantiomer () shares identical physical properties with the target compound but may exhibit divergent pharmacological behavior, such as receptor binding affinity or enzymatic processing .
Research Findings and Implications
- Synthetic Utility : The target compound’s hydroxyethyl group allows for further functionalization (e.g., oxidation to carboxylic acid or conjugation via esterification), a feature absent in simpler analogs like .
- Commercial Availability : Discontinuation of the target compound highlights the importance of analogs (e.g., ) for ongoing research.
Q & A
Q. How can SAR studies optimize the compound’s pharmacological profile?
- Methodology : Synthesize analogs with modified pyrrolidine substituents (e.g., replacing hydroxyethyl with methoxyethyl). Test for potency (IC), solubility (shake-flask method), and metabolic stability (microsomal assays). Prioritize analogs with logP <3 and >30% oral bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
